2-hydroxy-2-oxoacetate;[(2S,3R)-3-hydroxy-1-oxo-1-phenylmethoxybutan-2-yl]azanium
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Overview
Description
2-hydroxy-2-oxoacetate;[(2S,3R)-3-hydroxy-1-oxo-1-phenylmethoxybutan-2-yl]azanium is a complex organic compound with a unique structure that includes both hydroxy and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-oxoacetate;[(2S,3R)-3-hydroxy-1-oxo-1-phenylmethoxybutan-2-yl]azanium typically involves multi-step organic reactions. One common method includes the esterification of 2-hydroxy-2-oxoacetic acid with an appropriate alcohol, followed by the introduction of the [(2S,3R)-3-hydroxy-1-oxo-1-phenylmethoxybutan-2-yl]azanium moiety through a series of nucleophilic substitution and reduction reactions. The reaction conditions often require controlled temperatures, specific catalysts, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-oxoacetate;[(2S,3R)-3-hydroxy-1-oxo-1-phenylmethoxybutan-2-yl]azanium can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the oxo groups may produce alcohols.
Scientific Research Applications
2-hydroxy-2-oxoacetate;[(2S,3R)-3-hydroxy-1-oxo-1-phenylmethoxybutan-2-yl]azanium has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-oxoacetate;[(2S,3R)-3-hydroxy-1-oxo-1-phenylmethoxybutan-2-yl]azanium involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-2-oxoacetate derivatives
- [(2S,3R)-3-hydroxy-1-oxo-1-phenylmethoxybutan-2-yl] derivatives
Uniqueness
What sets 2-hydroxy-2-oxoacetate;[(2S,3R)-3-hydroxy-1-oxo-1-phenylmethoxybutan-2-yl]azanium apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-2-oxoacetate;[(2S,3R)-3-hydroxy-1-oxo-1-phenylmethoxybutan-2-yl]azanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t8-,10+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBVEEGVIGATLZ-SCYNACPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)[NH3+])O.C(=O)(C(=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)[NH3+])O.C(=O)(C(=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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